Epimedin A1

Übersicht

Beschreibung

Epimedin A1 ist eine Flavonoidverbindung, die aus dem traditionellen chinesischen Heilkraut Herba Epimedii gewonnen wird. Diese Verbindung ist bekannt für ihre vielfältigen pharmakologischen Wirkungen, darunter potenzielle Vorteile bei der Behandlung von Osteoporose und anderen Knochenerkrankungen .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Flavonoide verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen und Nahrungsergänzungsmitteln eingesetzt.

5. Wirkmechanismus

Epimedin A1 entfaltet seine Wirkung durch die gezielte Beeinflussung spezifischer molekularer Pfade. Es fördert die Osteoblastendifferenzierung, bindet an den Hypoxie-induzierbaren Faktor 1-alpha und hemmt sowohl seine Gen- als auch seine Proteinexpression. Dies führt zu einer verstärkten Expression des Kollagens Typ I alpha 1 Proteins unter hypoxischen Bedingungen, verbessert die Knochenmikrostruktur und reduziert den Knochenverlust .

Wirkmechanismus

Epimedin A1 exerts its effects by targeting specific molecular pathways. It promotes osteoblast differentiation, binds with hypoxia-inducible factor 1-alpha, and inhibits both its gene and protein expression. This leads to enhanced collagen type I alpha 1 protein expression under hypoxic conditions, improving bone microstructures and reducing bone loss .

Biochemische Analyse

Biochemical Properties

Epimedin A1 plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One of the primary interactions of this compound is with alkaline phosphatase, an enzyme involved in bone mineralization. This compound enhances the activity of alkaline phosphatase, promoting osteoblast differentiation and bone formation . Additionally, this compound interacts with proteins involved in the Wnt/β-catenin signaling pathway, which is essential for bone growth and development . These interactions highlight the compound’s potential in promoting bone health and treating osteoporosis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In osteoblasts, this compound promotes cell proliferation and differentiation, leading to increased bone formation . It also influences cell signaling pathways, such as the Wnt/β-catenin pathway, enhancing the expression of genes involved in bone growth . Furthermore, this compound has been shown to modulate cellular metabolism by increasing the production of collagen and other extracellular matrix proteins, which are essential for bone strength and integrity . These cellular effects underscore the compound’s potential in enhancing bone health and treating bone-related disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and activates alkaline phosphatase, leading to increased enzyme activity and promotion of osteoblast differentiation . Additionally, this compound interacts with proteins in the Wnt/β-catenin signaling pathway, enhancing the pathway’s activity and promoting bone growth . The compound also influences gene expression by upregulating the expression of genes involved in bone formation and extracellular matrix production . These molecular interactions highlight the compound’s potential in promoting bone health and treating osteoporosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its ability to promote osteoblast differentiation and bone formation even after prolonged exposure . These findings suggest that this compound is a stable and effective compound for long-term use in promoting bone health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to promote bone formation and increase bone density without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars . These metabolic processes occur primarily in the liver and intestines, where the compound is broken down into various metabolites. The primary metabolic pathway of this compound involves hydrolysis, which converts the compound into its active form, enhancing its bioavailability and therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed in the intestines and transported to the liver, where it undergoes metabolic processing . This compound is then distributed to various tissues, including bones, where it exerts its therapeutic effects. The compound interacts with transport proteins, such as P-glycoprotein and breast cancer resistance protein, which facilitate its transport across cell membranes . These interactions ensure the efficient distribution of this compound to target tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound’s localization is influenced by its interactions with specific proteins and enzymes, which direct it to target sites within the cell. For example, this compound interacts with nuclear receptors, promoting its accumulation in the nucleus, where it can influence gene expression . These subcellular interactions highlight the compound’s ability to exert its effects at multiple levels within the cell.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Epimedin A1 wird hauptsächlich aus der Epimedium-Pflanze gewonnen. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Ethanol zur Herstellung von Stammlösungen . Biotransformationsstrategien wurden ebenfalls untersucht, um den Gehalt an hochwertigen Epimedium-Flavonoiden zu erhöhen, was die vollständige Verwendung des Epimedium-Krauts fördern würde .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann durch mikrobielle Zellfabriken erreicht werden. Dies beinhaltet die vollständige Biosynthese wichtiger Epimedium-Flavonoide durch die Einführung heterologer Gene und die Modifikation nativer Hefegne .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Epimedin A1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für die Modifikation der Verbindung, um ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nucleophile unter bestimmten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Flavonoidderivate mit verbesserten biologischen Aktivitäten.

Vergleich Mit ähnlichen Verbindungen

Epimedin A1 gehört zu einer Gruppe bioaktiver Flavonoide, die in Epimedium spp. vorkommen. Ähnliche Verbindungen umfassen:

- Epimedin A

- Epimedin B

- Epimedin C

- Icariin

- Baohuoside I (Icariside II)

- Icariside I

- Icaritin

Diese Verbindungen weisen ähnliche chemische Strukturen auf, unterscheiden sich aber in ihrem Grad der Glykosylierung an bestimmten Positionen. This compound ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das zu seinen besonderen pharmakologischen Eigenschaften beiträgt .

Eigenschaften

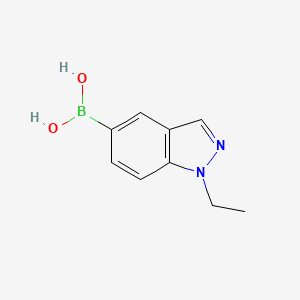

IUPAC Name |

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVBYGTTYRFJKH-YFNAFYFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of identifying and quantifying multiple flavonoid glycosides, including Epimedin A1, in Epimedium total flavone capsule?

A1: Identifying and quantifying individual flavonoid glycosides like this compound in Epimedium total flavone capsule is crucial for several reasons []. Firstly, it allows for standardized quality control of the herbal preparation, ensuring consistent therapeutic effects. Secondly, understanding the concentration of each component enables researchers to investigate their individual contributions to the overall pharmacological activity. This is important because different flavonoids may possess varying potencies and mechanisms of action. By quantifying this compound alongside other components like Icariin, researchers can gain a more comprehensive understanding of how the complex mixture works synergistically.

Q2: How does this compound contribute to the therapeutic potential of Bushen-Tiansui Formula (BTF) in Alzheimer's disease?

A2: While the provided research [] identifies this compound as a constituent of BTF, it primarily focuses on the overall effects of the formula rather than the specific contribution of this compound. The study highlights that BTF, containing this compound and other active compounds, improves cognitive function, protects synaptic structures, and modulates specific signaling pathways involved in learning and memory. Further research focusing on isolating and investigating the individual effects of this compound within the BTF context is needed to fully understand its contribution to the observed therapeutic benefits.

Q3: What research suggests that this compound may hold promise for treating osteoporosis?

A3: The research paper [] investigates the anti-osteoporosis activity of eleven compounds found within Epimedium, including this compound. While the study doesn't focus solely on this compound, it highlights that Baohuoside II exhibits the strongest activity in promoting osteogenic differentiation of MC3T3-E1 cells, a common model for studying bone formation. Importantly, the research underscores the need for further investigation into the individual and synergistic effects of Epimedium constituents, including this compound, to fully elucidate their potential as therapeutic agents for osteoporosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

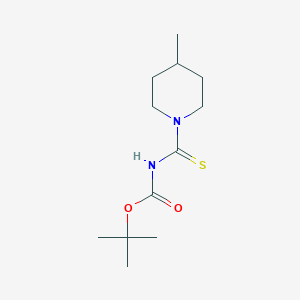

![tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1458718.png)

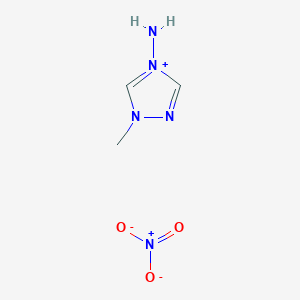

![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)

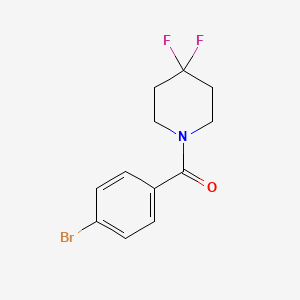

![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)

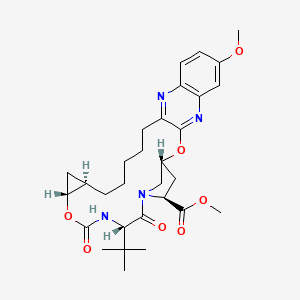

![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)

![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)